![molecular formula C17H21N5O3S B2585732 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide CAS No. 2097859-91-9](/img/structure/B2585732.png)

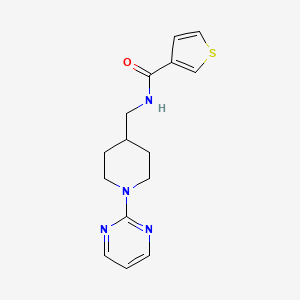

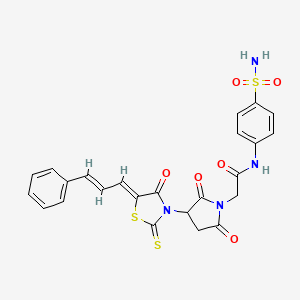

1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrazole Methanesulfonates

A model has been utilized to design novel pyrazole methanesulfonates, showcasing insecticidal activity with low levels of acute mammalian toxicity. This demonstrates the compound's potential in the development of safer pesticides (Finkelstein & Strock, 1997).

Stereochemical Investigations

Research on the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines indicates the versatility of methanesulfonate derivatives in synthesizing optically active compounds (Uenishi et al., 2004).

Aromatization of Dihydropyridines

The use of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 has proven effective for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives, indicating a method for functional group transformation under mild conditions (Niknam et al., 2006).

Relayed Proton Brake Mechanism

The addition of methane sulfonic acid to certain pyridine derivatives significantly decelerates the rotation rates around molecular bonds, revealing insights into molecular dynamics and potential applications in molecular machines (Furukawa et al., 2020).

Pharmacological and Biological Applications

Nitric Oxide Donor Anti-inflammatory Agents

A group of methanesulfonate derivatives was synthesized and evaluated for their anti-inflammatory activity, demonstrating significant potential as novel nitric oxide donor anti-inflammatory agents (Abdellatif et al., 2014).

Microbial Metabolism of Methanesulfonic Acid

Methanesulfonic acid is highlighted as a key intermediate in the biogeochemical cycling of sulfur, with its metabolism by diverse aerobic bacteria indicating its role in environmental sulfur cycling (Kelly & Murrell, 1999).

Wirkmechanismus

Target of Action

The primary target of 1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide is the Phosphatidylinositol-3-kinase (PI3K). PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

This compound: interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors .

Biochemical Pathways

The compound affects the PI3K/Akt signaling pathway. By inhibiting PI3K, This compound prevents the activation of Akt, a protein that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Pharmacokinetics

The ADME properties of This compound Similar compounds have been found to be orally bioavailable, suggesting that this compound may also have good oral bioavailability .

Result of Action

The molecular and cellular effects of This compound ’s action include the disruption of the PI3K/Akt signaling pathway. This disruption can lead to the inhibition of cell proliferation and migration, and the induction of apoptosis, which are crucial for the treatment of cancer .

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3S/c1-26(24,25)22-10-4-14(5-11-22)17(23)21-12-15-16(20-9-8-19-15)13-2-6-18-7-3-13/h2-3,6-9,14H,4-5,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKUXWYZNOYZCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2585649.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2585653.png)

![7-chloro-4-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2585655.png)

![N-benzyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585658.png)

![2-[4-(Cyclopropanesulfinyl)phenyl]acetic acid](/img/structure/B2585659.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2585663.png)